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Compound of Interest

N-(4-Chlorophenyl)-1,2-
Compound Name:
phenylenediamine

Cat. No.: B051810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-
Chlorophenyl)-1,2-phenylenediamine (CAS No: 68817-71-0), a key intermediate in the
synthesis of pharmaceuticals, dyes, and high-performance polymers.[1][2][3] This document
outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural characterization of N-(4-Chlorophenyl)-1,2-phenylenediamine, with the
molecular formula C12H11CIN2 and a molecular weight of 218.68 g/mol , is established through
a combination of spectroscopic techniques.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule. Due to the limited availability of complete experimental spectra in the public
domain, the following tables include a combination of available data for the target molecule and
comparative data from structurally similar compounds to provide a robust analytical reference.

IH NMR (Proton NMR) Spectroscopic Data
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Expected Chemical

Coupling Constant

Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)

Aromatic H
(phenylenediamine 6.5-7.5 Multiplet
ring)
Aromatic H .

) 6.5-75 Multiplet
(chlorophenyl ring)
-NH:z ~3.5 Broad Singlet
-NH- Variable Broad Singlet

Note: The chemical shifts of amine protons can vary significantly depending on the solvent and

concentration.

13C NMR (Carbon-13 NMR) Spectroscopic Data

Carbon Assignment

Expected Chemical Shift (3, ppm)

Aromatic C-ClI 120- 130
Aromatic C-N (phenylenediamine) 130 - 150
Aromatic C-N (chlorophenyl) 140 - 155
Aromatic C-H 110- 130

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The key vibrational

frequencies for N-(4-Chlorophenyl)-1,2-phenylenediamine are summarized below.
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Vibrational Mode Expected Frequency (cm™1) Intensity

N-H Stretch (amine) 3200 - 3500 Medium, Broad
C-H Stretch (aromatic) 3000 - 3100 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong
C-N Stretch (aromatic amine) 1250 - 1350 Strong

C-ClI Stretch 1000 - 1100 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. For N-(4-Chlorophenyl)-1,2-phenylenediamine, the predicted monoisotopic
mass is 218.06108 Da.[5]

Predicted Mass Spectrometry Data (m/z)

Adduct Predicted m/z
[M]* 218.061
[M+H]* 219.068
[M+Na]* 241.050
[M+K]* 257.024

Data sourced from PubChem predictions.[5]

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of N-(4-Chlorophenyl)-1,2-
phenylenediamine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-
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de) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (& = 0.00 ppm).

Instrumentation and Data Acquisition: *H and *3C NMR spectra are typically recorded on a 400
or 500 MHz spectrometer.

e 1H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral
width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-
noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum
with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is
used.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): The Attenuated Total Reflectance (ATR) or Potassium Bromide
(KBr) pellet method is typically used for solid samples.

e ATR: A small amount of the solid sample is placed directly onto the ATR crystal, and
pressure is applied to ensure good contact.

o KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr
powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used
to record the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of the
empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample
spectrum.

Mass Spectrometry

Sample Introduction and lonization: For a volatile compound like N-(4-Chlorophenyl)-1,2-
phenylenediamine, direct insertion or gas chromatography (GC) can be used for sample
introduction. Electron lonization (EIl) is a common method for generating ions. The sample is
vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.
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Instrumentation and Data Acquisition: A mass spectrometer (e.g., a quadrupole or time-of-flight
analyzer) is used to separate the resulting ions based on their mass-to-charge ratio (m/z). The
resulting mass spectrum shows the relative abundance of the molecular ion and various

fragment ions.

Visualized Workflow

The logical flow of spectroscopic analysis for the characterization of N-(4-Chlorophenyl)-1,2-
phenylenediamine is depicted in the following diagram.

Spectroscopic Analysis Workflow for N-(4-Chlorophenyl)-1,2-phenylenediamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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